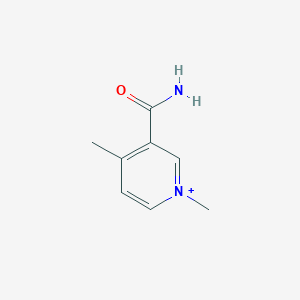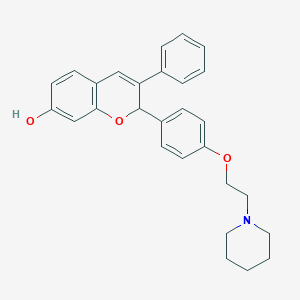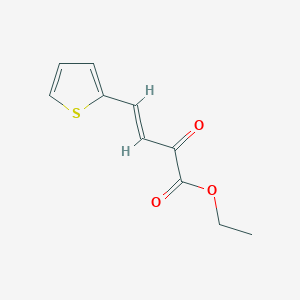
2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane, also known as TIPP, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. TIPP is a member of the imidazoline family of compounds and has been shown to have a variety of biological effects.
Mécanisme D'action
The exact mechanism of action of 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane is not fully understood. However, it is believed to act as an agonist at imidazoline receptors, which are involved in the regulation of a variety of physiological processes. 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane has also been shown to interact with other receptors, including opioid receptors and dopamine receptors.
Biochemical and Physiological Effects:
2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have antipsychotic effects in animal models of schizophrenia. 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane has also been shown to have potential applications in the treatment of addiction and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane is that it has been extensively studied in animal models, and its effects have been well characterized. However, one limitation of 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.
Orientations Futures
There are a number of potential future directions for research on 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane. One area of interest is the development of new analogs of 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane that may have improved pharmacological properties. Another area of interest is the identification of new targets for 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane, which may lead to the development of new therapeutic applications. Finally, there is a need for further research to better understand the mechanism of action of 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane, which may lead to the development of more effective treatments for a variety of conditions.
Méthodes De Synthèse
2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane can be synthesized using a variety of methods, including the reaction of 3-phenyl-2-thiophenecarboxaldehyde with 2-phenylimidazole in the presence of a base. Other methods include the reaction of 3-phenyl-2-thiophenecarboxaldehyde with 2-phenylimidazole in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a variety of biological effects, including analgesic, anti-inflammatory, and antipsychotic properties. 2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane has also been shown to have potential applications in the treatment of addiction and depression.
Propriétés
Numéro CAS |
150358-94-4 |
|---|---|
Nom du produit |
2-Thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane |
Formule moléculaire |
C18H15N3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-[(4-phenyl-1H-pyrrol-3-yl)-thiophen-2-ylmethyl]imidazole |
InChI |
InChI=1S/C18H15N3S/c1-2-5-14(6-3-1)15-11-20-12-16(15)18(17-7-4-10-22-17)21-9-8-19-13-21/h1-13,18,20H |
Clé InChI |
UJJGZGBXJKKQTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=CS3)N4C=CN=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=CS3)N4C=CN=C4 |
Synonymes |
2-thienyl-1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane 2-TIYPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)



![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)




